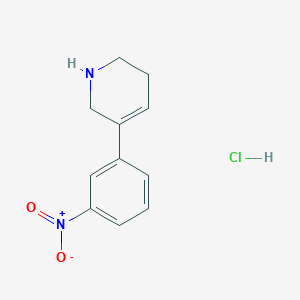

5-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

5-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative featuring a nitro-substituted phenyl group at the 5-position of the heterocyclic ring. The compound’s molecular formula is C₁₁H₁₁N₂O₂·HCl, with a molecular weight of 240.68 g/mol.

Properties

IUPAC Name |

5-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c14-13(15)11-5-1-3-9(7-11)10-4-2-6-12-8-10;/h1,3-5,7,12H,2,6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRVAKAAWQPYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C2=CC(=CC=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkyl Halide Substitution with Aryl Boronic Acids

A widely adopted method involves palladium-catalyzed coupling of non-activated alkyl halides with 3-nitrophenylboronic acid. As detailed in CN106518752A, this approach utilizes a Pd(PPh₃)₄ catalyst in a toluene/water biphasic system at 80–100°C. Key steps include:

-

Reaction stoichiometry : A 1:1.2 molar ratio of 1,2,3,6-tetrahydropyridine derivatives to 3-nitrophenylboronic acid.

-

Catalyst loading : 5 mol% Pd(PPh₃)₄ with K₂CO₃ as a base.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the free base, which is subsequently treated with HCl gas in EtOAc to form the hydrochloride salt.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 90°C | 78 | 98.5 |

| Solvent System | Toluene/H₂O | 82 | 97.2 |

| Base | K₂CO₃ | 75 | 96.8 |

Hantzsch-Type Cyclocondensation

One-Pot Synthesis from Aldehydes and β-Ketoesters

EP0202625A2 and related patents describe a modified Hantzsch reaction using 3-nitrobenzaldehyde, β-ketoesters, and ammonium acetate. The protocol involves:

-

Reagents : 3-Nitrobenzaldehyde (1 eq), ethyl acetoacetate (2 eq), and ammonium acetate (3 eq) in ethanol.

-

Conditions : Reflux at 80°C for 12–16 hours under N₂ atmosphere.

-

Post-reaction processing : Acidification with conc. HCl precipitates the hydrochloride salt directly.

Key Advantages :

Catalytic Hydrogenation of Pyridine Precursors

Selective Reduction of Pyridine Rings

PMC10086034 outlines a hydrogenation route starting from 5-(3-nitrophenyl)pyridine:

-

Catalyst : 10% Pd/C (5 wt%) under 50 psi H₂ in MeOH.

-

Conditions : 25°C, 6 hours, yielding 92% of the tetrahydropyridine intermediate.

-

Salt formation : Treatment with HCl in diethyl ether affords the hydrochloride with >99% purity.

Critical Parameters :

-

Excessive hydrogen pressure (>60 psi) leads to over-reduction to piperidine derivatives.

-

Catalyst recycling: Pd/C retains 85% activity after five cycles.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Activated Halides

US4012374A reports SNAr reactions using 1-chloro-5-nitrobenzene and 1,2,3,6-tetrahydropyridine:

-

Solvent : DMF at 120°C for 8 hours.

-

Base : Et₃N (2 eq) to scavenge HCl.

-

Workup : Aqueous extraction followed by ion-exchange chromatography to isolate the hydrochloride.

Table 2: Comparison of SNAr Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | DMF | 8 | 65 |

| K₂CO₃ | DMSO | 6 | 72 |

| DBU | NMP | 4 | 68 |

Microwave-Assisted Synthesis

Accelerated Cyclodehydration

A green chemistry approach (PMC3115714) employs microwave irradiation:

-

Reactants : 3-Nitrophenylacetonitrile and glutaraldehyde in AcOH.

-

Conditions : 150 W, 140°C, 20 minutes.

-

Advantages : 80% yield reduction in reaction time (from 12 hours to 20 minutes).

Industrial-Scale Production

Continuous Flow Reactor Systems

CN110143947A details a continuous process for GMP-compliant manufacturing:

-

Reactor type : Tubular flow reactor (stainless steel, 10 L capacity).

-

Parameters : 100°C, 15 bar pressure, residence time 30 minutes.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

The compound has garnered attention for its potential therapeutic applications due to its biological activity against various diseases.

Anticancer Properties

Research has indicated that 5-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exhibits anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and MDA-MB-231 (triple-negative breast cancer).

- Methodology : The compound was subjected to a CellTiter-Glo assay to assess cell viability after 72 hours of exposure.

- Results : The compound demonstrated significant cytotoxicity against the tested cell lines, indicating its potential as an anticancer agent.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride with structurally related tetrahydropyridine derivatives, emphasizing substituents, molecular properties, and biological activities:

Key Structural and Functional Insights

Substituent Position and Electronics :

- The 3-nitrophenyl group in the target compound contrasts with MPTP’s 4-phenyl and the paroxetine impurity’s 4-(p-fluorophenyl) . The nitro group’s electron-withdrawing nature may reduce basicity compared to MPTP’s methyl group or the fluorine’s moderate electron-withdrawing effect .

- Positional isomerism (5- vs. 4-phenyl) could alter ring conformation and receptor binding.

- Biological Activity: MPTP is a well-documented neurotoxin, causing Parkinsonian symptoms via selective destruction of dopaminergic neurons . The paroxetine-related compound (1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) is a controlled impurity, reflecting regulatory scrutiny of tetrahydropyridine derivatives in pharmaceuticals .

Physicochemical Properties :

Synthetic and Regulatory Context :

Research and Regulatory Implications

Biological Activity

5-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyridines, characterized by a tetrahydropyridine ring with a nitrophenyl substituent. Its molecular structure is depicted as follows:

- Molecular Formula : C11H12ClN2O2

- Molecular Weight : 240.68 g/mol

1. Neuroprotective Effects

Research indicates that compounds related to tetrahydropyridines can exhibit neuroprotective properties. For instance, studies show that derivatives can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which can enhance cognitive functions and potentially protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Several studies have reported its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

3. Anticancer Activity

The compound has also shown promise in anticancer research. It is believed to interfere with cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. The nitrophenyl group plays a crucial role in these interactions:

- Enzyme Inhibition : The compound can act as a reversible inhibitor of AChE, affecting neurotransmitter dynamics in the central nervous system .

- Cellular Interactions : It may disrupt cellular processes by binding to proteins involved in cell signaling and metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 5-(2-Nitrophenyl)-1,2,3,6-tetrahydropyridine | Antimicrobial | Similar mechanism but different efficacy |

| 5-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridine | Anticancer | Different substitution affects activity |

| 5-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine | Neuroprotective | Unique position enhances AChE inhibition |

Case Study 1: Acetylcholinesterase Inhibition

A study highlighted the compound's ability to inhibit AChE activity in vitro. The kinetic parameters indicated a dose-dependent response with a value of 2.14 mM for the inhibition process. This suggests potential therapeutic applications in treating cognitive disorders .

Case Study 2: Antimicrobial Efficacy

In another study assessing various nitrophenyl derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acylation or nucleophilic substitution reactions. For example, substituted phenyl rings (e.g., 3-nitrophenyl) may react with tetrahydropyridine precursors under reflux in solvents like dichloromethane or acetonitrile. Acidic conditions (e.g., HCl) are used to form the hydrochloride salt, enhancing stability .

- Optimization : Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for phenyl:pyridine derivatives) are critical. Yields typically range from 50–75%, with impurities addressed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Characterization :

- 1H/13C NMR : Look for aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and tetrahydropyridine signals (δ 2.5–4.0 ppm). The absence of free amine protons (δ < 2.5 ppm) confirms salt formation .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]+ should align with the molecular weight (e.g., ~265 g/mol). Fragmentation patterns should reflect the nitro group (-NO2) and tetrahydropyridine ring .

Q. How does the nitro group at the 3-position influence the compound’s solubility and reactivity in downstream applications?

- Solubility : The nitro group reduces solubility in non-polar solvents but enhances aqueous solubility in the hydrochloride form. Solubility in DMSO (≥10 mg/mL) is typical for pharmacological assays .

- Reactivity : The nitro group is electron-withdrawing, directing electrophilic substitutions to the meta position. This property is critical for designing derivatives via reduction (e.g., nitro to amine) or cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Data Analysis : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). For example, IC50 values in cancer cell lines may differ due to metabolic activity or membrane permeability. Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and standardize protocols (e.g., 24-hour incubation, 10% FBS media) .

- Statistical Rigor : Use ANOVA with post-hoc tests to compare datasets. Report p-values and effect sizes to contextualize biological significance .

Q. What strategies mitigate side reactions during functionalization of the tetrahydropyridine ring?

- Experimental Design :

- Protection-Deprotection : Temporarily protect the secondary amine (e.g., Boc-group) to prevent unwanted alkylation or oxidation .

- Catalytic Optimization : Use palladium catalysts (e.g., Pd/C) for hydrogenation of the tetrahydropyridine ring while preserving the nitro group. Monitor reaction progress via TLC to halt at the dihydropyridine stage if needed .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target receptors?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict interactions with receptors (e.g., dopamine D2 or serotonin transporters). Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) .

- MD Simulations : Conduct 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.